molecular formula C17H21FN6O B5338978 N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No.: B5338978
M. Wt: 344.4 g/mol
InChI Key: NQWMWWRFERVYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

TAK-659 works by inhibiting the activity of several kinases, including BTK, ITK, and TEC. These kinases play a critical role in the growth and survival of cancer cells and the immune system. By inhibiting these kinases, TAK-659 can prevent the growth and spread of cancer cells and enhance the activity of the immune system.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the proliferation and migration of cancer cells. In addition, TAK-659 can modulate the activity of immune cells, such as T cells, B cells, and natural killer cells, to enhance their anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its specificity for certain kinases, which can reduce the risk of off-target effects. It also has good oral bioavailability and can be administered orally. However, TAK-659 has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. In addition, TAK-659 has not been studied extensively in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the development of TAK-659. One direction is to study its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to develop new formulations or delivery methods to improve its pharmacokinetic properties and reduce dosing frequency. In addition, TAK-659 can be studied in combination with other cancer treatments to enhance their efficacy and reduce resistance. Finally, the development of new kinase inhibitors based on the structure of TAK-659 can lead to the discovery of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 2-fluoroaniline, which is reacted with ethyl chloroformate to obtain the ethyl carbamate. The ethyl carbamate is then reacted with 4-chloro-6-(1-pyrrolidinyl)pyrimidine to obtain the intermediate compound. The final coupling reaction is carried out between the intermediate compound and 2-(2-aminoethylamino)ethanol to obtain TAK-659.

Scientific Research Applications

TAK-659 has been studied extensively in preclinical studies for its potential as a cancer treatment. It has shown promising results in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. In addition, TAK-659 has been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and lupus.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c18-13-5-1-2-6-14(13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-3-4-10-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWMWWRFERVYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.